molecular formula C9H6BrClN2 B8286351 4-Bromo-8-chloro-3-methylcinnoline

4-Bromo-8-chloro-3-methylcinnoline

Cat. No.: B8286351
M. Wt: 257.51 g/mol
InChI Key: KKCJWRDBMRTRCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-8-chloro-3-methylcinnoline is a substituted cinnoline derivative characterized by bromine and chlorine substituents at positions 4 and 8, respectively, and a methyl group at position 2. Cinnolines are bicyclic aromatic compounds with two adjacent nitrogen atoms, making them structurally distinct from quinoline derivatives (which feature a single nitrogen atom in the bicyclic system). This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents, which may influence reactivity, solubility, and biological activity .

Properties

Molecular Formula

C9H6BrClN2

Molecular Weight

257.51 g/mol

IUPAC Name

4-bromo-8-chloro-3-methylcinnoline

InChI

InChI=1S/C9H6BrClN2/c1-5-8(10)6-3-2-4-7(11)9(6)13-12-5/h2-4H,1H3

InChI Key

KKCJWRDBMRTRCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C(=CC=C2)Cl)N=N1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis:

Core Structural Differences

  • Cinnoline vs. Quinoline: Cinnoline: Contains two adjacent nitrogen atoms (positions 1 and 2) in a bicyclic framework. Quinoline: Features a single nitrogen atom at position 1. This structural divergence affects electronic properties, such as dipole moments and aromatic stability, which in turn influence reactivity and applications .

Substituent Effects

Halogenated Derivatives
  • 4-Chloro-8-bromo-2-phenylquinoline (C₁₅H₉BrClN, MW 318.6): Substituted with bromine and chlorine at positions 8 and 4, respectively, and a phenyl group at position 2.
  • 3-Bromo-4-chloro-8-methylquinoline (C₁₀H₇BrClN, MW 256.5): Methyl substitution at position 8 increases hydrophobicity, which may improve membrane permeability in biological systems. Bromine and chlorine at positions 3 and 4 likely enhance electrophilic reactivity .
Cinnoline Analogs
  • 3-Bromo-8-methoxycinnolin-4-ol (C₉H₇BrN₂O₂, CAS 33844-20-1): Methoxy and hydroxyl groups at positions 8 and 4 introduce hydrogen-bonding capabilities, contrasting with the halogenated and methyl-substituted target compound. This difference may lead to divergent solubility and biological target interactions .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Key Properties
4-Bromo-8-chloro-3-methylcinnoline C₉H₆BrClN₂ ~265.5 (estimated) Br (C4), Cl (C8), CH₃ (C3) High hydrophobicity, moderate reactivity
4-Chloro-8-bromo-2-phenylquinoline C₁₅H₉BrClN 318.6 Br (C8), Cl (C4), Ph (C2) Low polarity, steric hindrance
3-Bromo-4-chloro-8-methylquinoline C₁₀H₇BrClN 256.5 Br (C3), Cl (C4), CH₃ (C8) Enhanced electrophilicity
3-Bromo-8-methoxycinnolin-4-ol C₉H₇BrN₂O₂ 285.1 Br (C3), OCH₃ (C8), OH (C4) Polar, hydrogen-bond donor/acceptor

Note: Data derived from referenced sources .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.